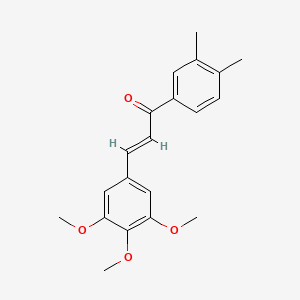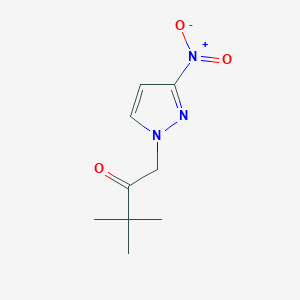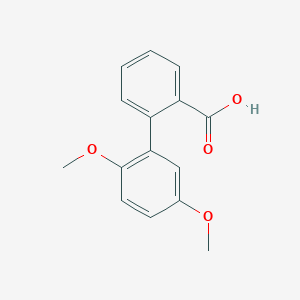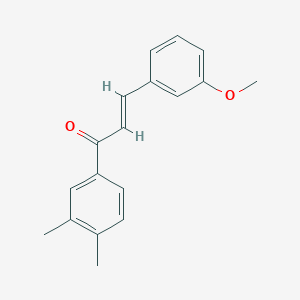
(2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a compound with a wide range of applications in the scientific community. The compound, which is also known as 3,4,5-trimethoxy-1-(3,4-dimethylphenyl)-2-propen-1-one, is a naturally occurring compound found in the essential oils of some plants. It is a member of the phenylpropanoid family, which is composed of phenylpropanoid derivatives and other related compounds. The compound has been studied extensively in the laboratory and has been found to possess a variety of biological activities.
Applications De Recherche Scientifique
(2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. The compound has been found to possess anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Additionally, the compound has been studied for its potential use as an insecticide and a fungicide.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is still not fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, the compound has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been found to possess a variety of biochemical and physiological effects. The compound has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, the compound has been found to possess anti-cancer activities, and has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments has several advantages and limitations. The compound is relatively easy to synthesize and can be stored for extended periods of time. Additionally, the compound is relatively non-toxic and has been found to be safe for use in laboratory experiments. However, the compound is not water-soluble and therefore must be dissolved in organic solvents for use in laboratory experiments.
Orientations Futures
The potential applications of (2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one are still being explored. Future research should focus on further elucidating the mechanism of action of the compound, as well as exploring its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research should be conducted to explore the compound’s potential use as an insecticide and a fungicide. Finally, further research should be conducted to explore the compound’s potential use as a food additive or preservative.
Méthodes De Synthèse
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be accomplished through several different methods. The most common method involves the use of a Grignard reaction, which involves the addition of a Grignard reagent to an aldehyde or ketone. The Grignard reagent is typically a mixture of magnesium and a halogen such as bromine or iodine. The reaction produces a tertiary alcohol, which is then oxidized to the desired (2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Other methods of synthesis include the use of aldehyde and ketone condensation reactions, as well as the use of a Wittig reaction.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-13-6-8-16(10-14(13)2)17(21)9-7-15-11-18(22-3)20(24-5)19(12-15)23-4/h6-12H,1-5H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDDDHWPGGZWDS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158167 | |
| Record name | (2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
CAS RN |
130768-86-4 | |
| Record name | (2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130768-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(3,4-Dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)

![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)


![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)



![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)
